N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
“N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” is an organic compound that belongs to the class of acetamides This compound features a benzofuran ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Substitution Reactions: The ethylphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” would depend on its specific biological target. Generally, compounds with benzofuran rings can interact with enzymes or receptors, modulating their activity. The ethylphenyl and methyl groups may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group, which may affect its biological activity and chemical properties.
N-(4-methylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide: Contains a methyl group on the phenyl ring instead of an ethyl group, potentially altering its reactivity and interactions.
N-(4-ethylphenyl)-2-(benzofuran-3-yl)acetamide: Similar structure but without the methyl group on the benzofuran ring.
Uniqueness
The unique combination of the ethylphenyl and methyl groups in “N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-10-13(2)4-9-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |
InChI Key |
NQWDTTAGMGBRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C |
Origin of Product |
United States |
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